

AZD-8055 Toxicity in Animal Models: A Technical Support Resource

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Compound of Interest

Compound Name: AZD-8055

Cat. No.: B1683969

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity profile of **AZD-8055** in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical investigations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Toxicity & Dose-Related Issues

Q1: What are the most common dose-limiting toxicities observed with **AZD-8055** in animal models?

A1: Based on available preclinical and clinical data, the most consistently reported dose-limiting toxicity is an elevation in liver transaminases (Alanine Aminotransferase - ALT and Aspartate Aminotransferase - AST).[1] While much of the detailed non-human primate and canine toxicology data remains proprietary, a phase I study in humans with advanced solid tumors reported Grade 3 reversible increases in transaminases as the primary dose-limiting toxicity.[1] In a large-scale preclinical study in mice with pediatric xenografts, mortality was observed in the treatment arm, suggesting that at therapeutic doses, careful monitoring is required.[2]

Q2: We are observing unexpected mortality in our mouse xenograft study at a 20 mg/kg daily oral dose. Is this a known issue?

A2: Yes, this is a potential issue. A study by the Pediatric Preclinical Testing Program involving 42 xenograft models reported a 4.3% mortality rate in mice treated with **AZD-8055** at 20 mg/kg daily, compared to 0.5% in the control arm.[2] Some specific tumor models (KT-11 and KT-14 renal tumors, and ALL-16 acute lymphoblastic leukemia) were particularly sensitive to the toxic effects of the drug, leading to their exclusion from efficacy analysis due to excessive toxicity.[2] It is crucial to consider the specific animal strain and tumor model, as susceptibility to **AZD-8055** toxicity can vary.

Troubleshooting unexpected mortality:

- **Confirm Formulation and Dosing:** Ensure the **AZD-8055** formulation is homogenous and the dosing volume is accurate.
- **Monitor Animal Health Closely:** Implement a robust monitoring plan that includes daily body weight measurements, assessment of general appearance, and activity levels.
- **Consider a Dose Reduction:** If excessive toxicity is observed, a dose reduction to 10 mg/kg (administered once or twice daily) may be necessary.[3]
- **Staggered Dosing:** For sensitive models, consider initiating treatment with a lower dose and gradually escalating to the target dose.

Metabolic & Organ-Specific Toxicities

Q3: We have noticed hyperglycemia in our mice following **AZD-8055** administration. Is this an expected on-target effect?

A3: Yes, transient hyperglycemia is an expected on-target effect of dual mTORC1/mTORC2 inhibition. **AZD-8055** can induce insulin resistance, leading to elevated blood glucose levels. This is thought to be mediated by the inhibition of mTORC2, which plays a role in glucose metabolism.

Q4: What are the known effects of **AZD-8055** on liver function in animal models?

A4: As mentioned, elevated liver transaminases are a key concern. While detailed histopathological reports from preclinical toxicology studies in common non-rodent species like dogs are not publicly available, the human clinical data strongly suggest that the liver is a target

organ for **AZD-8055** toxicity.[1] Researchers should prioritize monitoring liver function via blood chemistry analysis in their studies.

Troubleshooting elevated liver enzymes:

- **Baseline Measurements:** Always collect blood samples for baseline liver function tests before initiating treatment.
- **Regular Monitoring:** Monitor ALT and AST levels at regular intervals throughout the study.
- **Histopathology:** At the study endpoint, collect liver tissue for histopathological analysis to assess for any morphological changes.

Quantitative Toxicity Data

Table 1: Summary of Mortality in Mice with Pediatric Tumor Xenografts

Treatment Group	Number of Mice	Number of Deaths	Mortality Rate (%)
Control	428	2	0.5
AZD-8055 (20 mg/kg/day)	439	19	4.3

Data from the Pediatric Preclinical Testing Program.[2]

Table 2: Dose-Limiting Toxicities in a Phase I Human Study

Dose Level (Twice Daily)	Number of Patients with DLTs	Type of DLT
40 mg	1	Grade 3 rise in transaminases
90 mg	1	Grade 3 rise in transaminases
120 mg	3	Grade 3 rise in transaminases

The Maximum Tolerated Dose (MTD) was determined to be 90 mg twice daily.[1]

Experimental Protocols

In Vivo Toxicity Assessment in Mice (General Protocol)

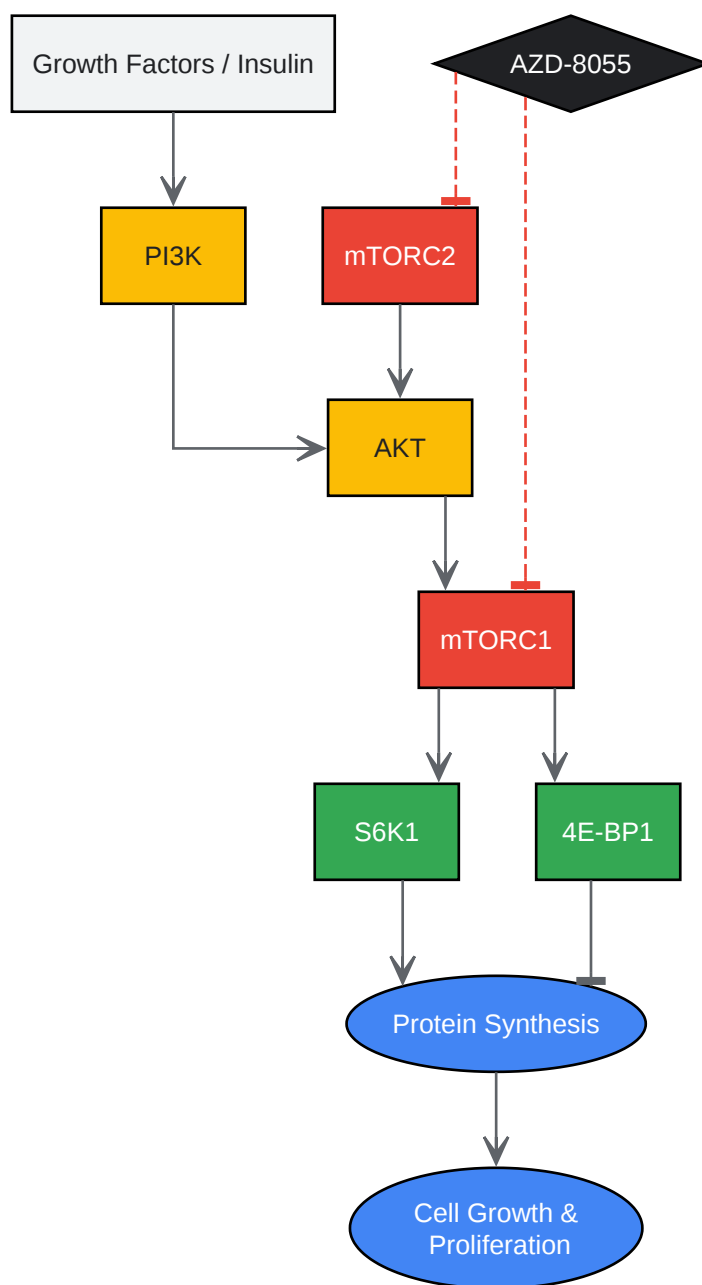
This protocol outlines a general framework for assessing the toxicity of **AZD-8055** in mouse models. Specific parameters and timelines may need to be adjusted based on the experimental design.

- **Animal Model:** Use an appropriate mouse strain for the study (e.g., BALB/c nude for xenograft studies). House animals in a specific pathogen-free facility.
- **AZD-8055 Formulation:**
 - Dissolve **AZD-8055** in a vehicle of 0.5% hydroxypropylmethylcellulose (HPMC) and 0.1% Tween 80 in sterile water.
 - Sonicate and stir the suspension overnight to ensure it is homogenous.
- **Dosing:**
 - Administer **AZD-8055** orally (p.o.) via gavage.
 - A common dose used in efficacy studies with reported toxicity is 20 mg/kg daily.^[2] Doses of 2.5, 5, and 10 mg/kg administered twice daily have been reported to be well-tolerated in some xenograft models.^[3]
- **Monitoring:**
 - **Clinical Observations:** Record daily observations of animal behavior, posture, and general appearance.
 - **Body Weight:** Measure and record the body weight of each animal at least three times per week.
 - **Tumor Volume (if applicable):** For xenograft studies, measure tumor dimensions with calipers and calculate tumor volume.
- **Blood Collection and Analysis:**

- Collect blood samples via an appropriate method (e.g., submandibular or retro-orbital bleed) at baseline and at selected time points during the study.
- Perform complete blood counts (CBC) to assess hematological parameters.
- Conduct clinical chemistry analysis, with a focus on liver function markers (ALT, AST, bilirubin) and glucose levels.
- Necropsy and Histopathology:
 - At the end of the study, euthanize the animals and perform a gross necropsy.
 - Collect major organs (liver, kidneys, spleen, heart, lungs, etc.) and any tissues with visible abnormalities.
 - Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.
 - Stain tissue sections with hematoxylin and eosin (H&E) for microscopic examination by a qualified pathologist.

Visualizations

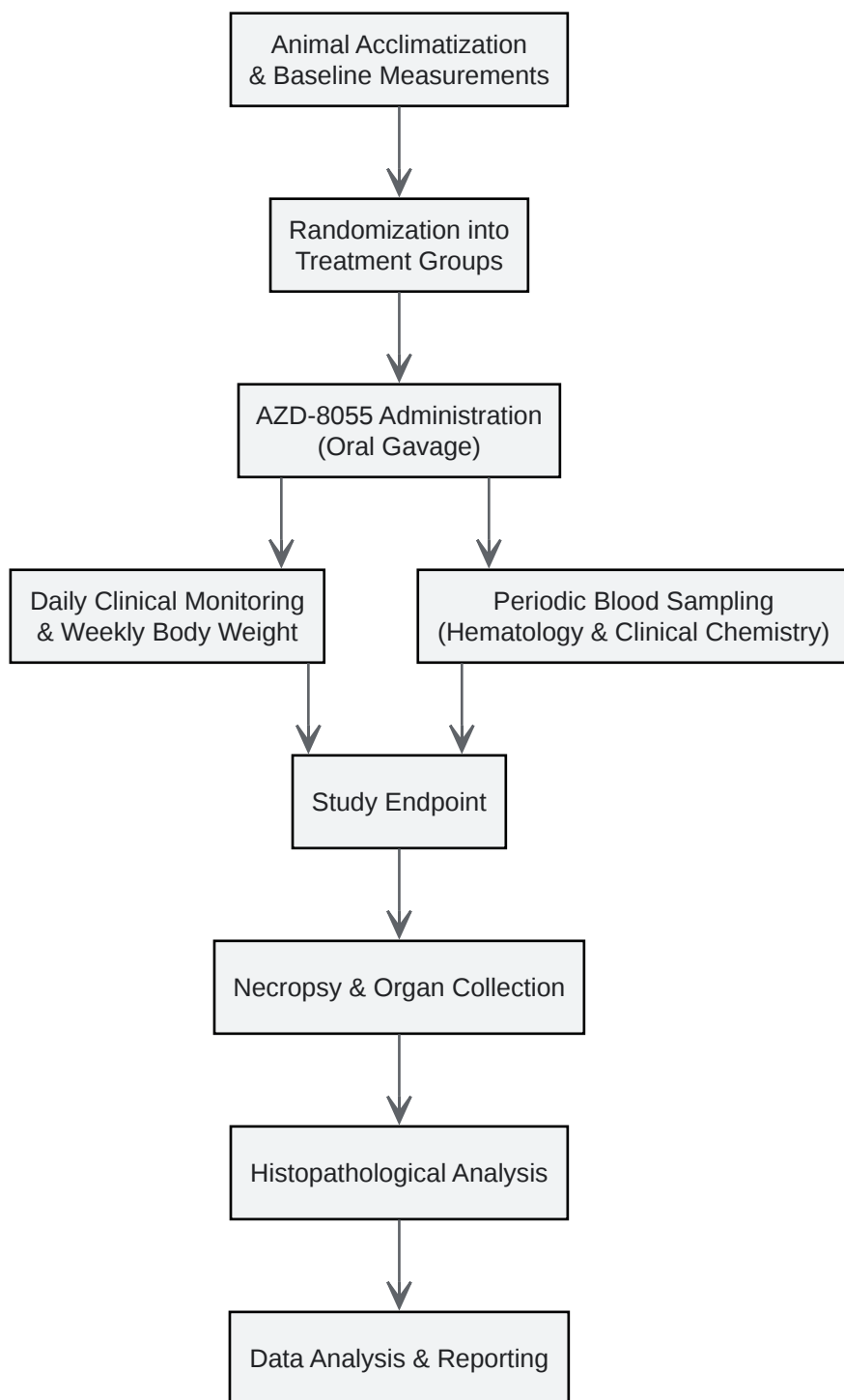
Signaling Pathways



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Caption: **AZD-8055** inhibits both mTORC1 and mTORC2 complexes.

Experimental Workflow



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References

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